An In-depth Technical Guide to the Chemical Properties and Stability of 2-bromo-3,7-dihydropurin-6-one
An In-depth Technical Guide to the Chemical Properties and Stability of 2-bromo-3,7-dihydropurin-6-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-bromo-3,7-dihydropurin-6-one, a heterocyclic compound of significant interest in medicinal chemistry. As a brominated purine analog, it serves as a versatile synthetic intermediate for the development of novel therapeutic agents. This document delineates its core chemical properties, explores its stability under various conditions, and details its reactivity, offering field-proven insights and methodologies essential for its application in research and drug discovery.
Molecular Structure and Physicochemical Properties
2-bromo-3,7-dihydropurin-6-one, an analog of guanine, possesses a purine core structure with a bromine substituent at the C2 position. This bromine atom is a key functional handle, profoundly influencing the molecule's electronic properties and providing a reactive site for synthetic diversification.
Tautomerism
A critical feature of the 3,7-dihydropurin-6-one core is its capacity for tautomerism. The molecule can exist in equilibrium between its lactam (keto) and lactim (enol) forms.[1][2] The keto form is generally predominant in solid and solution phases, but the specific equilibrium can be influenced by solvent polarity and pH.[2] This dynamic equilibrium is crucial as different tautomers can exhibit distinct biological activities and physicochemical properties.[1] The remarkable photostability of canonical nucleobases is a key feature, and minor structural changes, such as tautomeric shifts, can lead to significant alterations in their excited-state lifetimes.[3]
Table 1: Core Physicochemical Properties of 2-bromo-3,7-dihydropurin-6-one
| Property | Value | Source/Method |
| IUPAC Name | 2-Bromo-3,7-dihydro-1H-purin-6-one | IUPAC Nomenclature |
| Molecular Formula | C₅H₃BrN₄O | Calculated |
| Molecular Weight | 214.99 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar purines[4] |
| Solubility | Likely soluble in polar aprotic solvents (DMSO, DMF) | General purine characteristics |
Spectroscopic Characterization
The structural elucidation of 2-bromo-3,7-dihydropurin-6-one relies on a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's architecture.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Expected signals would include exchangeable protons for the N-H groups of the purine ring and a singlet for the C8-H proton. The exact chemical shifts would be solvent-dependent.
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¹³C NMR : Signals corresponding to the five carbons of the purine core would be observed. The C=O carbon would appear significantly downfield, while the C-Br carbon's shift would be influenced by the electronegative bromine atom.
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-
Infrared (IR) Spectroscopy : Key vibrational bands would confirm the presence of principal functional groups. A strong absorption band around 1650-1700 cm⁻¹ would be characteristic of the C=O (lactam) stretch.[5][6] N-H stretching vibrations would appear as broad bands in the 3100-3400 cm⁻¹ region. A C-Br stretching vibration would be found in the fingerprint region, typically around 600-700 cm⁻¹.[5]
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Mass Spectrometry (MS) : Mass spectrometry is definitive for confirming the presence of bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of almost equal intensity.[5]
Chemical Stability and Degradation Pathways
Understanding the stability of a molecule is paramount in drug development, as it affects storage, formulation, and in vivo performance.[7] The stability of 2-bromo-3,7-dihydropurin-6-one should be evaluated under stressed conditions, including hydrolysis, oxidation, and photolysis.
Hydrolytic Stability
The compound's stability across a range of pH values is a critical parameter.
-
Acidic Conditions : The lactam bond within the purine ring may be susceptible to acid-catalyzed hydrolysis, leading to ring-opening. The rate of this degradation would depend on acid concentration and temperature.[8]
-
Basic Conditions : Under basic conditions, the lactam can also undergo hydrolysis. Furthermore, the N-H protons are acidic and can be deprotonated, potentially leading to other degradation pathways.
Oxidative and Photolytic Stability
-
Oxidative Stress : Exposure to oxidizing agents, such as hydrogen peroxide, should be evaluated. While the purine core has some aromatic character, it can be susceptible to oxidation.
-
Photostability : Many brominated aromatic compounds are sensitive to light.[9] UV radiation can induce cleavage of the C-Br bond, leading to de-bromination and the formation of radical species. Therefore, the compound should be stored in a dark place to ensure its integrity.
Experimental Workflow: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Caption: Workflow for a forced degradation study.
Protocol: Acid-Catalyzed Hydrolysis Study
-
Preparation : Prepare a stock solution of 2-bromo-3,7-dihydropurin-6-one in a suitable organic solvent (e.g., acetonitrile) at 1 mg/mL.
-
Stress Condition : In a sealed vial, add 100 µL of the stock solution to 900 µL of 0.1 M hydrochloric acid.
-
Incubation : Place the vial in a temperature-controlled water bath or oven at 60°C. Protect from light.
-
Time Points : Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Quenching : Immediately neutralize the reaction by adding an equimolar amount of 0.1 M sodium hydroxide.
-
Analysis : Analyze the samples by reverse-phase HPLC with UV detection to quantify the remaining parent compound and detect the formation of degradation products. Use LC-MS to identify the mass of any new peaks.
Reactivity and Synthetic Utility
The primary value of 2-bromo-3,7-dihydropurin-6-one in drug discovery lies in its utility as a synthetic intermediate. The C2-bromo substituent is a versatile handle for introducing molecular diversity through various chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
-
Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, allowing for the installation of various amino functionalities.
-
Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylated purine derivatives.
Caption: Key cross-coupling reactions of 2-bromo-purinone.
General Protocol: Suzuki-Miyaura Cross-Coupling
-
Inert Atmosphere : To an oven-dried reaction vessel, add 2-bromo-3,7-dihydropurin-6-one (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction : Heat the mixture to the required temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 2-substituted purinone.
Conclusion
2-bromo-3,7-dihydropurin-6-one is a molecule with significant potential as a building block in medicinal chemistry. Its key features include a purine core prone to tautomerism and a reactive C-Br bond that serves as a versatile anchor for synthetic modifications. While its stability profile requires careful consideration, particularly concerning hydrolysis and photolysis, its utility in robust and reliable cross-coupling reactions makes it an invaluable intermediate. The protocols and data presented in this guide provide a foundational framework for researchers to effectively utilize this compound in the design and synthesis of novel, biologically active molecules.
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